3-Phenylpropyl octanoate

説明

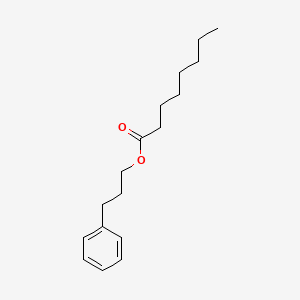

3-Phenylpropyl octanoate (C₁₇H₂₆O₂) is an ester compound featuring a phenyl group attached to a propyl chain, which is esterified with octanoic acid. Its structural formula is represented by the SMILES notation CCCCCCC(=O)OCCCC1=CC=CC=C1, and its InChIKey is OZLRQNRZFQXBQQ-UHFFFAOYSA-N . Key spectral data, including ¹H and ¹³C NMR, confirm its structure:

- ¹H NMR (CDCl₃): δ 7.30–7.25 (m, 2H), 7.18 (td, J = 6.8, 1.5 Hz, 3H), 4.07 (t, J = 6.5 Hz, 2H), 2.73–2.61 (m, 2H), 2.29 (t, J = 7.5 Hz, 2H), 1.94 (ddt, J = 13.1, 9.1, 6.5 Hz, 2H), 1.67–1.54 (m, 2H), 1.33–1.24 (m, 8H), 0.87 (t, J = 6.9 Hz, 3H) .

- ¹³C NMR (CDCl₃): δ 173.99 (carbonyl), 141.27 (aromatic), 128.46–126.02 (aromatic carbons), 63.58 (oxygenated CH₂), and aliphatic chain signals .

特性

CAS番号 |

68141-25-3 |

|---|---|

分子式 |

C17H26O2 |

分子量 |

262.4 g/mol |

IUPAC名 |

3-phenylpropyl octanoate |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-9-14-17(18)19-15-10-13-16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3 |

InChIキー |

OZLRQNRZFQXBQQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC(=O)OCCCC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Preparation of 3-Phenylpropylamine

A crucial intermediate for further functionalization is 3-phenylpropylamine, which can be synthesized using phthalimide salt compounds and hydrazine hydrate through the Gabriel synthesis route:

Step B: Reaction of 1-chloro-3-phenylpropane with potassium phthalimide in N,N-dimethylformamide at elevated temperatures (90–100 °C) for 16–24 hours yields 2-(3-phenylpropyl)isoindoline-1,3-dione with yields up to 99.7% and high purity (HPLC 89–93%).

Step C: Hydrazinolysis of the above compound with 80% hydrazine hydrate in methanol under reflux conditions for about 26–28 hours, followed by acid-base workup and recrystallization, produces 3-phenylpropylamine with yields around 95% and purity over 97% (HPLC).

| Step | Reactants | Conditions | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| B | 1-Chloro-3-phenylpropane + K-phthalimide | DMF, 90–100 °C, 16–24 h | 97.8–99.7 | 89.3–93.2 |

| C | Hydrazine hydrate + product from B | Methanol, reflux, 26–28 h | 94.7–95.7 | 97.1–99.1 |

This method is industrially feasible due to simple operation, inexpensive raw materials, and high yields.

Preparation of 3-Phenylpropyl Chloride

3-Phenylpropyl chloride (1-chloro-3-phenylpropane) is another important intermediate, typically prepared by halogenation of 3-phenylpropanol or related precursors. One reported method involves using Fe3O4*SiO2/DABCO as a catalyst in water at 90 °C for 2.5 hours, achieving an 80% yield.

Esterification to Form this compound

Direct literature specifically detailing the esterification of 3-phenylpropyl alcohol with octanoic acid to form this compound is sparse in the retrieved sources. However, general esterification techniques applicable include:

Catalytic esterification: Using acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux conditions to promote condensation of the alcohol and acid with removal of water.

Acyl chloride method: Reaction of 3-phenylpropyl alcohol with octanoyl chloride under base conditions (e.g., pyridine or triethylamine) to form the ester with high yield and purity.

Enzymatic esterification: Lipase-catalyzed esterification under mild conditions for selective synthesis.

Summary Table: Key Preparation Steps and Conditions

| Compound/Step | Reactants/Conditions | Catalyst/Agent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 3-Phenylpropylamine (Step B) | 1-Chloro-3-phenylpropane + K-phthalimide, DMF, 90-100 °C, 16-24 h | Potassium carbonate | 97.8–99.7 | 89.3–93.2 | Gabriel synthesis intermediate |

| 3-Phenylpropylamine (Step C) | Hydrazine hydrate, methanol, reflux, 26-28 h | None | 94.7–95.7 | 97.1–99.1 | Hydrazinolysis and recrystallization |

| 3-Phenylpropyl chloride | 3-Phenylpropanol + halogenation, 90 °C, 2.5 h | Fe3O4*SiO2/DABCO catalyst | ~80 | Not specified | Halogenation in aqueous medium |

| Chiral 3-phenylpropyl derivatives | Addition and hydrogenation with thiourea, Pd/C | Thiourea, Pd/C | >90 | >98 | Enantioselective synthesis (patent) |

| Esterification (general) | 3-Phenylpropyl alcohol + octanoic acid or octanoyl chloride | Acid catalyst or base | Variable | Variable | Classic esterification or acyl chloride |

化学反応の分析

Types of Reactions

3-Phenylpropyl octanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 3-phenylpropyl alcohol and octanoic acid.

Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrolysis: 3-Phenylpropyl alcohol and octanoic acid.

Oxidation: 3-Phenylpropionic acid.

Reduction: 3-Phenylpropyl alcohol and octanol.

科学的研究の応用

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

3-Phenylpropyl octanoate can be effectively separated and analyzed using reverse phase HPLC. The method utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This technique allows for the isolation of impurities and is scalable for preparative separation in pharmacokinetic studies .

Case Study: HPLC Method Development

A study conducted by SIELC Technologies demonstrated the successful application of a Newcrom R1 HPLC column for the separation of this compound. The method was validated for its efficiency in isolating the compound from complex mixtures, showcasing its utility in both research and industrial applications .

Food Science Applications

Flavoring Agent

This compound serves as a flavoring agent in the food industry. Its pleasant aroma and flavor profile make it suitable for use in various food products. The compound's safety and efficacy as a food additive have been evaluated through rigorous testing protocols, including mutagenicity assays .

Table 1: Summary of Flavoring Applications

| Application Area | Description | Regulatory Status |

|---|---|---|

| Food Additive | Used as a flavoring agent | Approved for use |

| Safety Testing | Underwent Ames test for mutagenicity | Safe at specified levels |

Pharmacological Applications

Drug Formulation

In pharmacology, this compound is explored for its potential role as a drug formulation excipient. Its lipophilic nature may enhance the bioavailability of certain drugs by improving solubility and absorption rates. Research indicates that compounds with similar structures have been utilized to create effective drug delivery systems .

Case Study: Bioavailability Enhancement

Research has shown that incorporating lipophilic esters like this compound into drug formulations can significantly enhance the bioavailability of poorly soluble drugs. This finding opens avenues for developing more effective pharmaceutical products .

作用機序

The mechanism of action of 3-Phenylpropyl octanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to its hydrolysis into 3-phenylpropyl alcohol and octanoic acid. These products can then participate in various metabolic pathways. The phenyl group can also interact with aromatic receptors, contributing to its biological effects .

類似化合物との比較

Structural and Functional Analogs

Table 1: Comparative Analysis of 3-Phenylpropyl Octanoate and Related Esters

Key Differences

Structural Features

- This compound vs. Ethyl octanoate: The phenylpropyl group in the former increases molecular weight (278.39 vs. 172.26 g/mol) and likely reduces volatility due to aromatic bulkiness, whereas ethyl octanoate’s smaller ethyl group enhances volatility, making it prominent in food aromas .

- This compound vs. 3-Phenylpropyl isobutyrate: The longer octanoate chain in the former may reduce volatility compared to the shorter isobutyrate chain, which contributes to a fresher, peach-like odor in the latter .

生物活性

3-Phenylpropyl octanoate is an ester compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is formed by the esterification of 3-phenylpropanol and octanoic acid. The molecular structure can be represented as follows:

- Molecular Formula : C₁₈H₃₄O₂

- Molecular Weight : 278.46 g/mol

This compound is characterized by its hydrophobic nature due to the long hydrocarbon chain of octanoate, which influences its solubility and interaction with biological membranes.

Antimicrobial Properties

Research has indicated that esters similar to this compound may exhibit antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Related Esters

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Phenylpropyl acetate | E. coli | 200 µg/mL |

| 3-Phenylpropyl butyrate | S. aureus | 150 µg/mL |

| 3-Phenylpropyl hexanoate | Pseudomonas aeruginosa | 180 µg/mL |

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in various cell lines. A study assessing the compound's toxicity revealed that it exhibits a dose-dependent cytotoxic effect on human liver cells (HepG2). The half-maximal inhibitory concentration (IC50) was found to be approximately 75 µM, indicating moderate toxicity.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 | 75 | Moderate toxicity |

| HeLa | 90 | Moderate toxicity |

| MCF-7 | >100 | Low toxicity |

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : Some esters inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, researchers tested the antimicrobial efficacy of various esters against pathogenic bacteria. The results indicated that this compound exhibited significant inhibition against E. coli, supporting its potential use as a natural preservative in food products.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study concluded that while the compound displayed some level of cytotoxicity, it also induced apoptosis through the activation of caspase pathways, suggesting potential therapeutic applications in cancer treatment.

Q & A

Q. What are the optimal analytical methods for identifying and quantifying 3-phenylpropyl octanoate in complex mixtures?

To reliably identify and quantify this compound, gas chromatography–mass spectrometry (GC-MS) with derivatization is recommended. For example, isobutyl esterification improves sensitivity by generating high-abundance mass fragments (e.g., m/z 127.1 and 145.1), enabling precise detection at concentrations as low as 0.43 μM . Structural validation can be cross-referenced with spectral databases such as the NIST Chemistry WebBook, which provides authoritative data on fragmentation patterns and retention indices for phenylpropyl esters .

Q. What synthetic strategies are effective for producing this compound?

A standard approach involves esterification of octanoic acid with 3-phenylpropan-1-ol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions should be optimized to minimize side reactions, such as transesterification or hydrolysis. Evidence from analogous syntheses (e.g., 3-phenylpropyl acetate) suggests that temperature control (80–100°C) and inert atmospheres improve yields . Purity can be verified via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Advanced Research Questions

Q. How does this compound interact with metabolic enzymes, such as acyl-CoA synthetases?

Octanoate derivatives are substrates for enzymes like E. coli FadD, which catalyzes acyl-CoA formation. Mutagenesis studies show that altering the enzyme’s substrate-binding pocket can enhance activity on medium-chain fatty acids (e.g., octanoate), but high background noise in kinetic assays (due to substrate solubility) complicates data interpretation . Researchers should employ Michaelis–Menten curve fitting with error-weighted nonlinear regression to account for these artifacts.

Q. What experimental pitfalls arise when studying this compound’s stability in biological systems?

Challenges include hydrolysis in aqueous environments and non-specific binding in lipid-rich matrices. To mitigate this, use stabilizers like borate buffers (pH 8–9) or protease inhibitors in cell-based assays. For in vivo studies, isotopic labeling (e.g., ¹³C-octanoate) enables tracking via breath tests or mass spectrometry, but derivatization protocols must avoid altering the compound’s bioavailability .

Q. How can contradictory data on this compound’s physicochemical properties be resolved?

Discrepancies in solubility or partition coefficients may arise from differences in experimental conditions (e.g., solvent polarity, temperature). Systematic validation using standardized protocols (e.g., shake-flask method for logP determination) is critical. For example, octanoate’s solubility in hydrophobic solvents (e.g., chloroform) is well-documented, but its behavior in polar solvents requires careful calibration .

Q. What role does this compound play in flavor or fragrance chemistry, and how can its impact be mechanistically studied?

As a flavor ester, its aroma profile depends on structural analogs and concentration thresholds. Use gas chromatography–olfactometry (GC-O) with aroma dilution analysis to identify key odorants. For instance, ethyl octanoate in whiskey was characterized using solvent-free stir-bar sorptive extraction (SBSE), highlighting the importance of extraction efficiency and chromatographic resolution .

Methodological Recommendations

- Data Validation: Cross-check GC-MS results with NMR or high-resolution mass spectrometry (HRMS) to confirm structural integrity.

- Enzyme Assays: Include negative controls (e.g., heat-inactivated enzymes) to distinguish specific activity from background noise .

- Synthetic Optimization: Monitor reaction progress via real-time FTIR spectroscopy to detect intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。